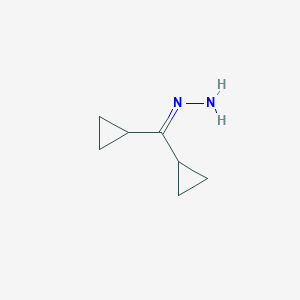

(Dicyclopropylmethylidene)hydrazine

Description

(Dicyclopropylmethylidene)hydrazine is a specialized hydrazine derivative characterized by its unique structural motif: two cyclopropyl groups attached to a methylidene moiety, which is further bonded to a hydrazine backbone.

Properties

IUPAC Name |

dicyclopropylmethylidenehydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-9-7(5-1-2-5)6-3-4-6/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHSUTXHQNMQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NN)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10848233 | |

| Record name | (Dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10848233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90255-45-1 | |

| Record name | (Dicyclopropylmethylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10848233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dicyclopropylmethylidene)hydrazine typically involves the reaction of cyclopropylmethylidene compounds with hydrazine. One common method is the reaction of cyclopropylmethylidene chloride with hydrazine hydrate under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically completed within a few hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

(Dicyclopropylmethylidene)hydrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can act as a reducing agent in the synthesis of metal complexes.

Substitution: It can undergo nucleophilic substitution reactions to form hydrazones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include aldehydes and ketones.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of metal complexes.

Substitution: Formation of hydrazones.

Scientific Research Applications

(Dicyclopropylmethylidene)hydrazine is widely used in various fields of scientific research:

Chemistry: Used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds.

Biology: Used in the study of biochemical pathways and as a stabilizing agent in the production of organic peroxides.

Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

Industry: Used as a catalyst in organic reactions and in the production of heterocyclic compounds

Mechanism of Action

The mechanism of action of (Dicyclopropylmethylidene)hydrazine involves its ability to act as both an oxidizing and reducing agent. It can catalyze the formation of various products by facilitating the transfer of electrons. The molecular targets and pathways involved include the reduction of metal ions and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (Dicyclopropylmethylidene)hydrazine, we compare its inferred properties with structurally analogous hydrazine derivatives. Key compounds include (E)-[1-(4-methoxyphenyl)-2,2-dimethylpropylidene]hydrazine , (2-Fluorobenzyl)hydrazine hydrochloride , and (4-Ethylphenyl)hydrazine hydrochloride , as well as unsubstituted hydrazine (N₂H₄).

Structural and Physicochemical Properties

Research Findings and Industrial Relevance

Synthetic Methods : Hydrazine derivatives are often synthesized via nucleophilic substitution or condensation reactions. For instance, (2-Fluorobenzyl)hydrazine is prepared by reacting 2-fluorobenzyl chloride with hydrazine hydrate under reflux . Analogous routes may apply to this compound, requiring cyclopropyl ketones as starting materials .

Catalytic Applications : Hydrazine derivatives with bulky substituents, such as cyclopropyl groups, show promise in asymmetric catalysis. For example, similar compounds have been used to stabilize transition states in enantioselective hydrogenation .

Biological Activity: Substituted hydrazines are explored for monoamine oxidase (MAO) inhibition, a mechanism relevant to antidepressant drugs. Fluorinated derivatives, like (2-Fluorobenzyl)hydrazine, enhance blood-brain barrier penetration .

Material Science: Hydrazine-based ligands improve the performance of chemosensors. For example, Fe-doped TiO₂ nanoparticles functionalized with hydrazine derivatives detect hydrazine at ppm levels, critical for environmental monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.